molecular formula C15H10N4O5 B362451 (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate CAS No. 433308-47-5

(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate

Cat. No. B362451
CAS RN: 433308-47-5
M. Wt: 326.26g/mol
InChI Key: GKUHBECZAORDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate is not fully understood. However, it has been suggested that it exerts its biological activity through the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects
Studies have shown that (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate exhibits potent anti-inflammatory, anticancer, and antimicrobial activities. It has also been shown to have a positive effect on the immune system, promoting the production of cytokines and other immune-related molecules.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate is its high potency and selectivity towards specific targets. This makes it an attractive candidate for drug discovery and development. However, its high reactivity and potential toxicity limit its use in certain experiments and applications.

Future Directions

There are several future directions for the study of (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate. These include:
1. Further investigation of its mechanism of action and identification of its specific targets.
2. Development of more efficient and cost-effective synthesis methods.
3. Exploration of its potential applications in other fields, such as material science and environmental science.
4. Optimization of its pharmacokinetic and pharmacodynamic properties for clinical use.
5. Investigation of its potential use as a diagnostic tool for various diseases.
Conclusion
In conclusion, (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate is a promising chemical compound with a wide range of potential applications in various scientific fields. Its unique chemical properties and biological activities make it an attractive candidate for drug discovery and development. Further research is needed to fully understand its mechanism of action and to optimize its properties for clinical use.

Synthesis Methods

The synthesis of (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate involves the reaction of 3-nitrobenzoic acid with (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an esterification reaction, resulting in the formation of (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate as a white solid with a high yield.

Scientific Research Applications

(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate has been extensively studied in various scientific fields due to its unique chemical properties. In medicinal chemistry, it has been identified as a potential lead compound for the development of new drugs for the treatment of cancer, inflammation, and infectious diseases. In material science, it has been used as a building block for the synthesis of novel materials with interesting optical and electronic properties.

properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O5/c20-14-12-6-1-2-7-13(12)16-17-18(14)9-24-15(21)10-4-3-5-11(8-10)19(22)23/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUHBECZAORDBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.